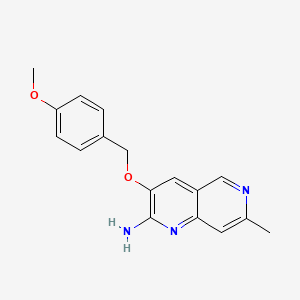![molecular formula C8H7BrF3NO B12976253 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol](/img/structure/B12976253.png)
1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyridyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
- 4-Bromo-2-(trifluoromethyl)pyridine
Comparison: 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol is unique due to the presence of the ethanol group, which imparts additional reactivity and potential for forming hydrogen bonds. This distinguishes it from other brominated pyridyl compounds that lack this functional group .
Properties
Molecular Formula |
C8H7BrF3NO |
|---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
1-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol |
InChI |
InChI=1S/C8H7BrF3NO/c1-4(14)5-2-7(8(10,11)12)13-3-6(5)9/h2-4,14H,1H3 |
InChI Key |
ZVTLDSAHIIOMAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1Br)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


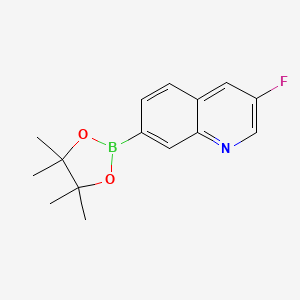

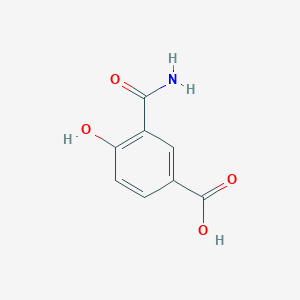

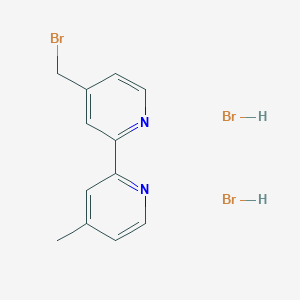
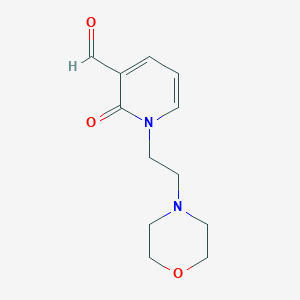

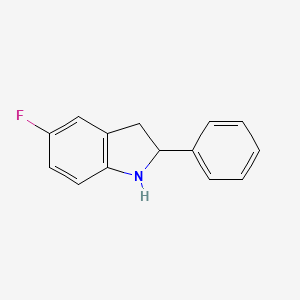
![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)

![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)

